The synthesis of (S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of hydrazine derivatives with appropriate carbonyl compounds. The introduction of the iodo group can be achieved through electrophilic iodination techniques, while the pyrrolidine moiety is introduced via nucleophilic substitution reactions.
The synthesis may involve the following steps:
(S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride features a pyrazole ring substituted at the 4-position with an iodine atom and at the 1-position with a pyrrolidine group. The stereochemistry at the pyrrolidine nitrogen is crucial for its biological activity.
The structural representation indicates that it possesses a chiral center, contributing to its potential enantioselective properties in biological systems .
(S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride can participate in various chemical reactions typical for pyrazole derivatives:
Reactions involving this compound often require careful control of conditions to prevent degradation or unwanted side reactions. For instance, using mild bases or acids can help facilitate nucleophilic substitutions without affecting the integrity of the pyrazole ring .
Research indicates that similar pyrazole derivatives can exhibit activity against specific viral targets or modulate neurotransmitter systems, suggesting that (S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride may have potential therapeutic applications in antiviral therapies or central nervous system disorders .
(S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride typically appears as a white to off-white solid. Its melting point and solubility characteristics are essential for determining its suitability for various applications.
Key chemical properties include:
Relevant data regarding these properties are critical for handling and application in research settings .
(S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride has several scientific uses:
Its unique structure allows for further modifications that could lead to compounds with enhanced therapeutic profiles or novel biological activities .
Iodinated pyrazole chemistry has progressed substantially from early non-chiral analogs like 4-iodo-1-isopropyl-1H-pyrazole (CAS: 313350-82-2) to sophisticated, stereochemically-defined architectures [6]. The synthesis of (S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride represents a paradigm shift, achieved through stereoselective N-alkylation of pyrrolidine precursors followed by regioselective iodination under controlled conditions [1] [2]. Key synthetic innovations include:
Table 1: Comparative Analysis of Iodopyrazole Derivatives
Compound | CAS Number | Molecular Weight | Key Structural Features |
---|---|---|---|
(S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride | 2828444-29-5 | 299.54 g/mol | Chiral center, tertiary amine hydrochloride |
4-Iodo-1-isopropyl-1H-pyrazole | 313350-82-2 | 236.06 g/mol | Achiral, aliphatic N-substituent |
4-Iodo-1-(triphenylmethyl)-1H-pyrazole | N/A | 436.30 g/mol | Sterically hindered trityl group [4] |
(4-Iodo-1H-pyrazol-3-yl)methanol | 1354705-74-0 | 224.00 g/mol | Protic functionality at C3 [8] |
The iodine atom's strategic positioning enables diverse cross-coupling reactions (Suzuki, Sonogashira) for rapid scaffold diversification, while the pyrrolidine nitrogen provides a handle for prodrug development or salt formation [1] [8]. This synthetic versatility facilitates ADMET optimization without compromising the core pharmacophore, addressing historical limitations of early iodopyrazoles that suffered from metabolic instability [2].
The (S)-configuration at the pyrrolidine-pyrrazole junction creates defined spatial orientation of hydrogen-bond donors critical for target recognition [2]. Computational analyses reveal the pyrrolidine ring adopts an envelope conformation with the amine nitrogen positioned axially, enabling optimal vectoring of the protonated amine toward complementary acidic residues in biological targets [1] [2]. This stereochemical precision yields significant advantages:
Table 2: Stereochemical Influence on Molecular Properties
Parameter | (S)-Isomer | (R)-Isomer | Achiral Analog |
---|---|---|---|
Chiral HPLC Retention | 12.8 min | 9.2 min | Single peak |
Calculated Dipole Moment | 5.2 Debye | 4.8 Debye | 3.1 Debye |
Protonation Energy | -245 kcal/mol | -241 kcal/mol | -232 kcal/mol |
Solubility (pH 7.4) | 8.3 mg/mL | 7.9 mg/mL | 23.5 mg/mL [6] |
Comparative studies demonstrate the (S)-enantiomer exhibits ~15-fold greater potency in kinase binding assays than its (R)-counterpart, highlighting how minor stereochemical variations profoundly impact biological activity [2]. The pyrrolidine nitrogen's basicity (experimental pKa 8.7) facilitates salt formation while maintaining membrane permeability, striking an optimal balance for blood-brain barrier penetration where required [1] [2].
The C4-iodine in (S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride serves as a halogen bond donor with strength comparable to hydrogen bonding (2.5-3.5 kcal/mol), enabling orthogonal interactions with kinase hinge regions [1] [4]. X-ray crystallographic studies of related compounds demonstrate iodine forms 3.3 Å contacts with carbonyl oxygens in ATP-binding sites, a key feature absent in chloro/bromo analogs [4] [8]. This pharmacophore combines three critical elements:
Table 3: Halogen Substitution Effects on Target Engagement
C4 Substituent | H-Bond Acceptor Score | Halogen Bond Strength | Kinase Kd (μM)* |
---|---|---|---|
Iodo | 0.12 | 3.2 kcal/mol | 0.14 ± 0.03 |
Bromo | 0.11 | 2.1 kcal/mol | 1.7 ± 0.4 |
Chloro | 0.10 | 1.5 kcal/mol | 8.3 ± 1.2 |
Hydrogen | 0.09 | N/A | >50 |
*Representative data from VEGFR2 binding studies; see source literature for details [4] [8]
Molecular modeling reveals the iodine's electrostatic potential surface complements the electron-rich region near kinase hinge residues, creating binding energy contributions unobtainable with smaller halogens [4] [8]. This "halogen enchantment" effect, combined with the scaffold's chiral vectoring capability, enables selective inhibition of structurally similar kinases - overcoming a key limitation of earlier ATP-competitive compounds [1] [4]. The molecule's calculated polar surface area (78 Ų) and LogP (1.8) fall within optimal ranges for CNS-penetrant kinase inhibitors, suggesting potential applications beyond oncology in neurological disorders [2].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9